
Galantide
Übersicht
Beschreibung
Galanin (1-13)-Substance P (5-11) Amid: ist ein chimäres Peptid, das Fragmente von zwei Neuropeptiden kombiniert: Galanin und Substance P. Galanin ist ein Neuropeptid, das im gesamten zentralen und peripheren Nervensystem vorkommt und an verschiedenen physiologischen Prozessen wie der Regulierung des Appetits, der Schmerzmodulation und dem Neuroprotektion beteiligt ist . Substance P ist ein Neuropeptid, das an der Schmerzempfindung und an entzündlichen Prozessen beteiligt ist . Die Kombination dieser Fragmente erzeugt eine Verbindung mit einzigartigen biologischen Eigenschaften.
Präparationsmethoden
Synthesewege und Reaktionsbedingungen: : Die Synthese von Galanin (1-13)-Substance P (5-11) Amid erfolgt in der Regel durch Festphasenpeptidsynthese (SPPS). Dieses Verfahren ermöglicht die schrittweise Addition von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst:
Kupplung: Jede Aminosäure wird unter Verwendung von Reagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt) an die wachsende Kette gekoppelt.
Entschützen: Die vorübergehenden Schutzgruppen an den Aminosäuren werden mit Trifluoressigsäure (TFA) entfernt.
Industrielle Produktionsmethoden: : Die industrielle Produktion solcher Peptide erfolgt häufig mit automatisierten Peptidsynthesizern, die den SPPS-Prozess rationalisieren. Die großtechnische Synthese kann auch für bestimmte Schritte die Flüssigphasenpeptidsynthese (LPPS) verwenden, um die Ausbeute und Effizienz zu erhöhen .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of Galanin (1-13)-Substance P (5-11) Amide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Industrial Production Methods: : Industrial production of such peptides often involves automated peptide synthesizers, which streamline the SPPS process. Large-scale synthesis may also employ liquid-phase peptide synthesis (LPPS) for certain steps to increase yield and efficiency .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Galanin (1-13)-Substance P (5-11) Amid kann Oxidationsreaktionen eingehen, insbesondere an Methionin- und Tryptophanresten.
Reduktion: Reduktionsreaktionen können verwendet werden, um Disulfidbrücken innerhalb des Peptids zu modifizieren.
Substitution: Aminosäurereste innerhalb des Peptids können substituiert werden, um Analoga mit unterschiedlichen biologischen Aktivitäten zu erzeugen.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid oder Ameisensäure.
Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP).
Substitution: Sted-gerichtete Mutagenese oder chemische Modifikationstechniken.
Hauptprodukte: : Die Hauptprodukte dieser Reaktionen sind oxidierte, reduzierte oder substituierte Analoga des ursprünglichen Peptids, die jeweils unterschiedliche biologische Aktivitäten haben können .
Wissenschaftliche Forschungsanwendungen
Galantide is a synthetic peptide consisting of fragments of galanin and substance P (galanin-[1-12]-Pro-substance P-[5-11] amide) and is known as a non-specific galanin receptor antagonist . this compound has been shown to antagonize the effects of galanin on pancreatic function and to ameliorate caerulein-induced acute pancreatitis (AP) in mice and the Australian possum . Research suggests that this compound may have potential therapeutic applications in treating acute pancreatitis and improving glucose homeostasis .
Acute Pancreatitis
This compound has demonstrated the ability to ameliorate acute pancreatitis in mice . Studies involving mice induced with acute pancreatitis via caerulein injections showed that this compound significantly reduced AP-induced hyperenzymaemia by 39–45% . Additionally, this compound reduced pancreatic myeloperoxidase (MPO) activity by 79% and the percentage of abnormal acinar cells by 34% . These results suggest that this compound can alleviate the severity of acute pancreatitis by reducing inflammation and damage to pancreatic cells .
Glucose Metabolism
Research indicates that galanin, and by extension this compound as an antagonist, can enhance systemic glucose metabolism through the enteric nervous system . Galanin decreases duodenal contraction by stimulating nitric oxide release from enteric neurons, which modifies hypothalamic nitric oxide release, favoring glucose uptake in metabolic tissues . Oral administration of galanin in diabetic mice increased insulin sensitivity and improved metabolic parameters such as glucose tolerance and fasting blood glucose . These findings suggest that this compound, by modulating galanin's effects on the enteric nervous system, could be a potential therapeutic agent for treating type 2 diabetes .
Neuronal Damage
Studies on mice treated with kainate to induce neuronal damage showed that this compound administration before kainate injection resulted in a significant reduction in neuronal profile counts within the CA3 area, dentate hilus, and CA1 area in the hippocampus . Specifically, this compound reduced nearly 90% of dentate hilar neurons, 72% of CA3 pyramidal neurons, and nearly 30% of CA1 pyramidal neurons . However, it is important to note that in some regions, status epilepticus (SE) in this compound-treated mice also significantly increased the severity of neuronal damage . This indicates a complex interaction and suggests that this compound's effects on neuronal damage may vary depending on the specific brain region and experimental conditions .
Data Table: Effects of this compound in Experimental Models
Authoritative Insights
- This compound's mechanism of action involves antagonizing galanin receptors, which affects various physiological processes .
- The combination of this compound with other compounds, such as octreotide, may negate the individual benefits of each .
- Galanin and this compound play a role in modulating the gut-brain axis, influencing glucose metabolism and insulin sensitivity .
- The effects of this compound on neuronal tissue are complex and may depend on the specific region and experimental conditions .
Wirkmechanismus
Galanin (1-13)-Substance P (5-11) Amide exerts its effects by binding to specific receptors for galanin and substance P. Galanin receptors (GalR1, GalR2, and GalR3) are G-protein coupled receptors that mediate various intracellular signaling pathways, including inhibition of adenylate cyclase and activation of phospholipase C . Substance P primarily binds to the neurokinin-1 receptor (NK1R), which is also a G-protein coupled receptor involved in pain and inflammatory responses . The chimeric peptide can modulate these pathways, leading to altered physiological responses.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Galanin (1-13)-Bradykinin (2-9) Amid: Ein weiteres chimäres Peptid, das Fragmente von Galanin und Bradykinin kombiniert und zur Untersuchung von Rezeptor-Interaktionen und Signalgebung verwendet wird.
Galanin (1-12)-Pro-Substance P (5-11) Amid: Eine ähnliche Verbindung mit einer leicht unterschiedlichen Sequenz, die als selektiver Galanin-Rezeptor-Antagonist verwendet wird.
Eindeutigkeit: : Galanin (1-13)-Substance P (5-11) Amid ist aufgrund seiner Kombination von Galanin- und Substance P-Fragmenten einzigartig, wodurch es mit mehreren Rezeptortypen interagieren und diverse physiologische Prozesse modulieren kann .
Biologische Aktivität
Galantide is a non-selective antagonist of the galanin receptor, primarily utilized in research to study the role of galanin in various physiological and pathological processes. Galanin itself is a neuropeptide that plays a critical role in modulating neuronal excitability, neuroprotection, and various behavioral responses. This article delves into the biological activity of this compound, focusing on its effects in neuroprotection, its pharmacological applications, and relevant case studies.
This compound functions by blocking the galanin receptors (GalR1, GalR2, and GalR3), which are G-protein coupled receptors involved in numerous central nervous system processes. By inhibiting these receptors, this compound can alter the physiological effects mediated by galanin, particularly in the context of neuronal excitability and neuroprotection.
Neuroprotective Effects
Research indicates that this compound can exacerbate neuronal injury under certain conditions. For instance, a study involving kainate-induced seizures demonstrated that mice treated with this compound prior to seizure induction exhibited significantly increased neuronal damage compared to control groups. Specifically, there was a reduction of nearly 90% in dentate hilar neurons and 72% in CA3 pyramidal neurons seven days post-seizure induction . This suggests that galanin signaling may play a protective role against excitotoxicity.
Pharmacological Applications
This compound has been investigated for its potential therapeutic applications, particularly in conditions like acute pancreatitis (AP). In animal models, it has shown efficacy in reducing hyperenzymemia associated with AP by 41-49% . Furthermore, studies have indicated that while this compound can ameliorate symptoms of AP, its effects can be negated when combined with other treatments such as octreotide .
Case Study 1: Kainate-Induced Seizures
In a controlled study examining the effects of this compound on kainate-induced seizures in mice, researchers found that administration of this compound led to significant neuronal damage. The study involved comparing wild-type mice with GalR1-deficient mice to assess the role of galanin receptor signaling in neuroprotection. Results indicated that GalR1 deficiency increased susceptibility to excitotoxic injury, highlighting the importance of galanin signaling in protecting against neuronal death .
Case Study 2: Acute Pancreatitis Model
In another investigation focusing on acute pancreatitis, the administration of this compound resulted in notable improvements in biochemical markers associated with the disease. The combination of this compound with other agents like feG showed synergistic effects in reducing hyperenzymemia, suggesting potential therapeutic avenues for managing pancreatitis through modulation of neuropeptide signaling pathways .
Summary of Research Findings
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C104H151N25O26S/c1-54(2)39-70(91(142)113-52-87(139)129-37-20-27-80(129)103(154)120-69(33-35-82(107)134)93(144)119-68(32-34-81(106)133)94(145)124-76(44-61-23-16-13-17-24-61)99(150)123-74(43-60-21-14-12-15-22-60)92(143)112-51-86(138)116-71(40-55(3)4)95(146)118-67(89(109)140)36-38-156-11)121-96(147)72(41-56(5)6)122-98(149)75(45-62-28-30-64(132)31-29-62)117-85(137)50-111-90(141)58(9)114-102(153)79(53-130)127-100(151)78(47-83(108)135)125-97(148)73(42-57(7)8)126-104(155)88(59(10)131)128-101(152)77(115-84(136)48-105)46-63-49-110-66-26-19-18-25-65(63)66/h12-19,21-26,28-31,49,54-59,67-80,88,110,130-132H,20,27,32-48,50-53,105H2,1-11H3,(H2,106,133)(H2,107,134)(H2,108,135)(H2,109,140)(H,111,141)(H,112,143)(H,113,142)(H,114,153)(H,115,136)(H,116,138)(H,117,137)(H,118,146)(H,119,144)(H,120,154)(H,121,147)(H,122,149)(H,123,150)(H,124,145)(H,125,148)(H,126,155)(H,127,151)(H,128,152)/t58-,59+,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,88-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZOJVPDIYKRJSM-GKPUQKAJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C104H151N25O26S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00160714 | |
Record name | Galantide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00160714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2199.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138579-66-5 | |
Record name | Galantide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138579665 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Galantide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00160714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.